molecular formula C22H24N4O2S B2730626 1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine CAS No. 851129-40-3

1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine

Cat. No. B2730626
CAS RN: 851129-40-3
M. Wt: 408.52
InChI Key: NQDPYYFSTTVVMY-UHFFFAOYSA-N
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Description

The compound “1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine” is a complex organic molecule. It contains several functional groups including a phenyl group, an oxadiazole ring, a thioacetyl group, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and piperazine rings suggests that the molecule may have a cyclic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the piperazine ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the nature of its functional groups and its molecular structure .

Scientific Research Applications

Synthesis and Tuberculostatic Activity

Research on derivatives related to 1,3,4-oxadiazole and phenylpiperazine frameworks, such as the synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives, has been conducted to explore their tuberculostatic activity. These compounds have shown minimum inhibiting concentrations (MICs) within the range of 25-100 mg/mL, indicating potential in tuberculosis treatment research (Foks et al., 2004).

Antimicrobial Evaluation

The antimicrobial properties of new oxadiazoles derived from phenylpropionohydrazides have been evaluated, revealing that certain derivatives possess significant activity against strains such as S. aureus and P. aeruginosa. This suggests the chemical's potential in developing new antimicrobial agents (Fuloria et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in treating conditions like dementias and myasthenia gravis. Some derivatives showed moderate dual inhibition, providing insights into structure-activity relationships and the development of enzyme inhibitors (Pflégr et al., 2022).

Development of Selective Acetylcholinesterase Inhibitors

A series of arylisoxazole-phenylpiperazine derivatives have been designed and synthesized, showing potent inhibition against AChE. This research contributes to the understanding of selective enzyme inhibitors and their potential therapeutic applications (Saeedi et al., 2019).

Exploration of 5-HT(1B/1D) Antagonists

The study of N-piperazinylphenyl biphenylcarboxamides as selective and potent 5-HT(1B/1D) antagonists includes the synthesis and pharmacological evaluation of compounds like 1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine. This research contributes to the development of novel treatments for conditions mediated by 5-HT receptors (Liao et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile compound, it might pose inhalation risks. If it’s a reactive compound, it might pose risks related to chemical burns or reactions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-16-8-9-18(14-17(16)2)21-23-24-22(28-21)29-15-20(27)26-12-10-25(11-13-26)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDPYYFSTTVVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

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